
2-Heptyldecyl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Heptyldecyl octadecanoate can be synthesized through the esterification reaction between octadecanoic acid (stearic acid) and 2-heptyldecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters and alcohols.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can be converted to other functional groups.
Common Reagents and Conditions:
Acidic Hydrolysis: Using strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using bases like sodium hydroxide or potassium hydroxide.
Transesterification: Catalyzed by acids, bases, or enzymes.
Major Products Formed:
Hydrolysis: Octadecanoic acid and 2-heptyldecanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
科学研究应用
2-Heptyldecyl octadecanoate has diverse applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based formulations.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
作用机制
The mechanism of action of 2-heptyldecyl octadecanoate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .
相似化合物的比较
- Heptadecanyl stearate (Stearic acid, heptadecyl ester)
- Cetyl palmitate (Hexadecyl hexadecanoate)
- Glyceryl monostearate (Glycerol monostearate)
Comparison: 2-Heptyldecyl octadecanoate is unique due to its specific alkyl chain length and branching, which can influence its physical properties and interactions with other molecules. Compared to similar compounds like heptadecanyl stearate and cetyl palmitate, it may offer different melting points, solubility, and emollient properties, making it suitable for specific applications in cosmetics and pharmaceuticals .
属性
CAS 编号 |
90326-96-8 |
|---|---|
分子式 |
C35H70O2 |
分子量 |
522.9 g/mol |
IUPAC 名称 |
2-heptyldecyl octadecanoate |
InChI |
InChI=1S/C35H70O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-26-29-32-35(36)37-33-34(30-27-24-12-9-6-3)31-28-25-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI 键 |
NGVVXRLQCKNIFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



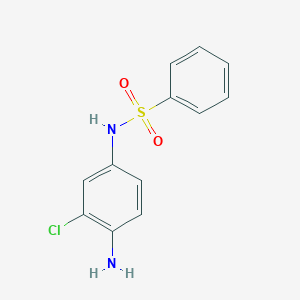
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
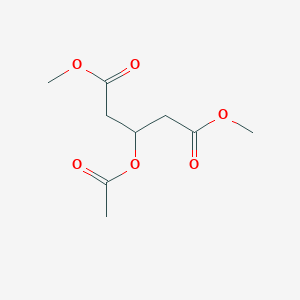
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
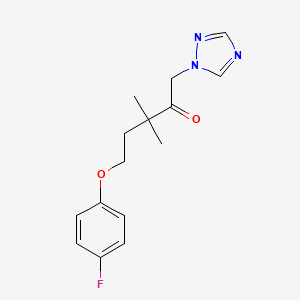
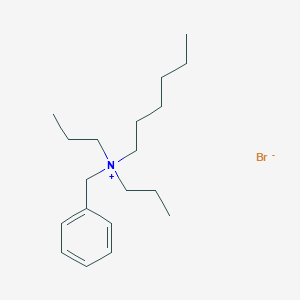
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
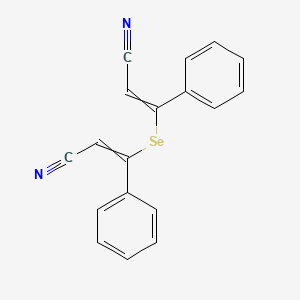
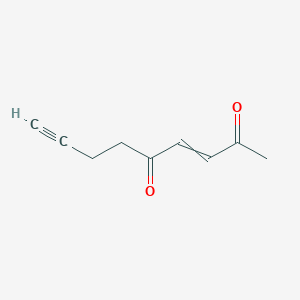
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
